molecular formula C18H14N6O B14967046 N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B14967046
M. Wt: 330.3 g/mol
InChI Key: QIFDHXXKXVYIIH-UHFFFAOYSA-N
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Description

N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core linked to a benzohydrazide moiety, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C18H14N6O

Molecular Weight

330.3 g/mol

IUPAC Name

N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C18H14N6O/c25-18(13-7-3-1-4-8-13)23-22-16-15-11-21-24(17(15)20-12-19-16)14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,19,20,22)

InChI Key

QIFDHXXKXVYIIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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